molecular formula C9H4BrCl2N B1518142 6-Bromo-4,8-dichloroquinoline CAS No. 1156602-19-5

6-Bromo-4,8-dichloroquinoline

Cat. No.: B1518142
CAS No.: 1156602-19-5
M. Wt: 276.94 g/mol
InChI Key: HWFLROVBQJWQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4,8-dichloroquinoline is a chemical compound with the molecular weight of 276.95 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H4BrCl2N/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 276.95 . The compound’s density is 1.7±0.1 g/cm^3, and it has a boiling point of 331.3±22.0 °C at 760 mmHg . The compound’s vapour pressure is 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis Methodologies and Intermediates

One of the primary applications of 6-Bromo-4,8-dichloroquinoline in scientific research lies in its use as a key intermediate in the synthesis of various chemical compounds. The Knorr synthesis method is notable for its role in preparing 6-bromo-2-chloro-4-methylquinoline, demonstrating the compound's utility in creating specific chemical structures with potential applications in medicinal chemistry and materials science (Wlodarczyk et al., 2011). Additionally, the compound has been used to develop efficient and selective synthesis pathways for quinoline derivatives, highlighting its versatility in organic synthesis (Şahin et al., 2008).

Photolabile Protecting Groups

This compound derivatives have also been explored for their potential as photolabile protecting groups, which are crucial in the development of light-sensitive compounds. This application is particularly relevant in the creation of compounds that can be controlled spatially and temporally by light, offering innovative approaches to drug delivery and molecular biology research (Fedoryak et al., 2002).

Crystal Engineering and Lattice Inclusion

In the field of crystal engineering, this compound and its derivatives serve as lattice inclusion hosts for small solvent molecules, showcasing the compound's significance in designing materials with specific structural properties. These materials are of interest for their potential applications in catalysis, separation processes, and the development of functional materials with tailor-made properties (Rahman et al., 2002).

Antimicrobial and Anticancer Research

Research into the antimicrobial and anticancer properties of this compound derivatives has shown promising results, with some compounds displaying significant activity against specific bacterial strains and cancer cell lines. These studies suggest the potential of these derivatives in the development of new therapeutic agents (Arshad et al., 2022), (Agbo et al., 2015).

Safety and Hazards

This compound is classified as having acute toxicity (oral), causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Properties

IUPAC Name

6-bromo-4,8-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFLROVBQJWQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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